molecular formula C20H20N4O2 B14166736 N-[(3,5-dimethoxyphenyl)methyl]-8-methyl-5H-pyrimido[5,4-b]indol-4-amine CAS No. 844449-75-8

N-[(3,5-dimethoxyphenyl)methyl]-8-methyl-5H-pyrimido[5,4-b]indol-4-amine

Cat. No.: B14166736
CAS No.: 844449-75-8
M. Wt: 348.4 g/mol
InChI Key: XTFJVIKRBYAAQP-UHFFFAOYSA-N
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Description

N-[(3,5-dimethoxyphenyl)methyl]-8-methyl-5H-pyrimido[5,4-b]indol-4-amine is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structural features, has garnered interest in various fields of scientific research.

Chemical Reactions Analysis

N-[(3,5-dimethoxyphenyl)methyl]-8-methyl-5H-pyrimido[5,4-b]indol-4-amine undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[(3,5-dimethoxyphenyl)methyl]-8-methyl-5H-pyrimido[5,4-b]indol-4-amine involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, influencing various biological processes . The compound may exert its effects by modulating enzyme activity, receptor binding, or interfering with cellular signaling pathways.

Comparison with Similar Compounds

N-[(3,5-dimethoxyphenyl)methyl]-8-methyl-5H-pyrimido[5,4-b]indol-4-amine can be compared with other indole derivatives, such as:

The uniqueness of this compound lies in its specific structural features and the diverse range of biological activities it exhibits.

Properties

CAS No.

844449-75-8

Molecular Formula

C20H20N4O2

Molecular Weight

348.4 g/mol

IUPAC Name

N-[(3,5-dimethoxyphenyl)methyl]-8-methyl-5H-pyrimido[5,4-b]indol-4-amine

InChI

InChI=1S/C20H20N4O2/c1-12-4-5-17-16(6-12)18-19(24-17)20(23-11-22-18)21-10-13-7-14(25-2)9-15(8-13)26-3/h4-9,11,24H,10H2,1-3H3,(H,21,22,23)

InChI Key

XTFJVIKRBYAAQP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC3=C2N=CN=C3NCC4=CC(=CC(=C4)OC)OC

solubility

0.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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